N-propylcyclobutanamine
Description
Structure
3D Structure
Properties
Molecular Formula |
C7H15N |
|---|---|
Molecular Weight |
113.2 g/mol |
IUPAC Name |
N-propylcyclobutanamine |
InChI |
InChI=1S/C7H15N/c1-2-6-8-7-4-3-5-7/h7-8H,2-6H2,1H3 |
InChI Key |
AIQOTMZRIYXSHM-UHFFFAOYSA-N |
Canonical SMILES |
CCCNC1CCC1 |
Origin of Product |
United States |
Synthetic Methodologies for N Propylcyclobutanamine and Its Derivatives
Primary Synthetic Pathways to N-Propylcyclobutanamine
The construction of this compound can be logically divided into two key stages: the formation of the cyclobutanamine core and the subsequent installation of the N-propyl group.
The cyclobutane (B1203170) ring, characterized by significant ring strain, requires specific synthetic strategies for its efficient construction. Its unique puckered structure is of increasing interest in medicinal chemistry for providing conformational restriction and improving metabolic stability in drug candidates. nih.gov A prevalent and direct method for forming four-membered rings is the [2+2] photocycloaddition, where two olefin units combine under photochemical conditions. nih.gov While effective for intramolecular reactions and homodimerizations, achieving successful heterodimerization depends heavily on the specific electronic and steric properties of the reacting alkenes. nih.gov
Alternative strategies often involve intramolecular cyclization reactions. For instance, a dianion generated from a phenylacetic acid derivative can undergo a double-alkylation reaction with epichlorohydrin (B41342) to produce a substituted cyclobutane hydroxy acid as a single diastereomer. nih.gov Transition-metal-catalyzed C-C bond activation of cyclobutanone (B123998) derivatives also presents a powerful method for constructing complex ring systems. nih.gov These methods provide access to a cyclobutane skeleton which can then be functionalized to yield the desired cyclobutanamine core.
Once the cyclobutanamine core is obtained, the introduction of the propyl group is typically achieved through standard N-alkylation. A common and direct method involves the nucleophilic substitution reaction of cyclobutanamine with a propyl halide, such as propyl bromide or propyl chloride. evitachem.com This reaction is generally carried out in the presence of a base (e.g., potassium carbonate or sodium hydroxide) to neutralize the hydrogen halide formed during the reaction and to facilitate the nucleophilic attack by the amine. evitachem.com The reaction is often performed under reflux conditions to ensure it proceeds to completion. evitachem.com
| Reaction Parameters for N-Alkylation | |
| Reactants | Cyclobutanamine, Propyl Halide (e.g., Propyl Bromide) |
| Base | Potassium Carbonate, Sodium Hydroxide |
| Conditions | Reflux, typically 60-80°C |
| Mechanism | Nucleophilic Substitution (SN2) |
Advanced Synthetic Routes and Methodological Developments for this compound Analogues
Modern synthetic chemistry offers more sophisticated routes to create analogues of this compound with diverse substitution patterns. These advanced methods provide greater control over the molecular architecture. C–H functionalization has emerged as a powerful tool, allowing for the direct conversion of carbon-hydrogen bonds into new carbon-carbon or carbon-heteroatom bonds, thus enabling the late-stage modification of the cyclobutane scaffold. nih.gov
Ring expansion strategies also provide novel pathways to substituted cyclobutane derivatives. nih.govmdpi.com For example, reactions that proceed through the cleavage of C-C or C-N bonds in smaller, strained ring systems can be used to construct more complex, functionalized four-membered rings. mdpi.com Furthermore, transition-metal-catalyzed "cut-and-sew" transformations, which involve the cleavage and subsequent formation of C-C bonds, can assemble complex fused-ring systems containing a cyclobutane moiety. nih.gov These cutting-edge techniques are instrumental in building libraries of complex small molecules for various research applications. mdpi.com
| Advanced Synthetic Strategy | Description | Potential Application for Analogues |
| C–H Functionalization | Direct conversion of C-H bonds to C-C or C-X bonds. nih.gov | Introduction of functional groups at various positions on the cyclobutane ring. |
| Ring Expansion/Contraction | Altering the core ring structure of a precursor molecule. nih.govmdpi.com | Synthesis of cyclobutane derivatives from different cyclic starting materials. |
| "Cut-and-Sew" Reactions | Transition-metal-catalyzed cleavage and re-formation of C-C bonds. nih.gov | Construction of complex, fused-ring systems incorporating the this compound scaffold. |
Asymmetric Synthesis Approaches for Chiral this compound Derivatives
The synthesis of single-enantiomer chiral drugs is a critical focus of modern pharmaceutical development, as different enantiomers can have distinct biological activities. nih.gov Asymmetric synthesis aims to produce a chiral product from an achiral starting material. nih.gov For this compound derivatives, which may contain one or more stereocenters, several asymmetric strategies can be employed.
Catalytic enantioselective functionalization of cyclobutene (B1205218) precursors is a modular and highly effective approach. researchgate.net Using chiral catalysts, it is possible to control the stereochemical outcome of reactions that add functional groups across the double bond of a cyclobutene, thereby setting the stereochemistry of the resulting cyclobutane. Recent advancements have demonstrated the use of cobalt-catalyzed reductive coupling of cyclobutenes and aldehydes to generate densely functionalized, enantioenriched cyclobutanes. researchgate.net Another powerful strategy involves the dynamic kinetic asymmetric transformation (DYKAT) of bicyclo[1.1.0]butane-derived boronate complexes, which can produce axially chiral cyclobutyl boronic esters with high enantioselectivity. nih.gov These chiral building blocks can then be further elaborated into the desired chiral this compound derivatives.
| Asymmetric Approach | Key Principle | Example |
| Catalytic Asymmetric Functionalization | A chiral catalyst directs the formation of one enantiomer over the other. researchgate.netmdpi.com | Enantioselective reductive coupling of cyclobutenes with aldehydes using a chiral cobalt complex. researchgate.net |
| Chiral Pool Synthesis | A readily available enantiopure natural product is used as the starting material. nih.gov | Using a chiral cyclobutane-containing natural product as a scaffold. |
| Dynamic Kinetic Asymmetric Transformation (DYKAT) | A rapidly equilibrating racemic starting material is converted into a single enantiomer of the product. nih.gov | Asymmetric synthesis of atropisomers featuring cyclobutane boronic esters from bicyclo[1.1.0]butanes. nih.gov |
Principles of Green Chemistry in this compound Synthesis
Green chemistry, or sustainable chemistry, focuses on designing chemical products and processes that reduce or eliminate the use and generation of hazardous substances. mdpi.comthepharmajournal.com These principles can be applied to the synthesis of this compound to enhance safety and environmental benignity.
A key principle is the use of safer solvents or solvent-free conditions. mdpi.com Traditional organic solvents are a major source of chemical waste. nih.gov For the N-alkylation step, exploring alternatives to volatile organic solvents, such as water, ionic liquids, or performing the reaction neat (solvent-free), could significantly reduce the environmental impact. nih.gov Another principle is the use of catalysis over stoichiometric reagents to improve atom economy. nih.gov Catalytic methods, including biocatalysis and photocatalysis, can enable reactions under milder conditions and reduce waste. mdpi.comnih.gov For instance, developing a catalytic N-alkylation process would be a greener alternative to using a full equivalent of base. Finally, optimizing energy efficiency by using methods like microwave irradiation or mechanosynthesis (grinding) can reduce energy consumption compared to conventional heating. nih.gov
| Green Chemistry Principle | Application in Synthesis | Benefit |
| Prevent Waste | Optimize reactions for high yield and selectivity. | Reduces the amount of byproducts and purification needs. nih.gov |
| Atom Economy | Utilize catalytic methods instead of stoichiometric reagents. | Maximizes the incorporation of starting materials into the final product. mdpi.com |
| Safer Solvents & Auxiliaries | Replace hazardous organic solvents with greener alternatives like water or bio-solvents, or conduct reactions solvent-free. thepharmajournal.com | Reduces pollution and health hazards. nih.gov |
| Design for Energy Efficiency | Employ alternative energy sources like microwave irradiation or conduct reactions at ambient temperature. nih.gov | Lowers energy consumption and associated costs. |
| Use of Renewable Feedstocks | Source starting materials from renewable biomass where possible. | Reduces reliance on petrochemicals. nih.gov |
Advanced Spectroscopic Characterization and Structural Elucidation of N Propylcyclobutanamine
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment
High-resolution NMR spectroscopy is the most powerful tool for the complete structural assignment of N-propylcyclobutanamine, providing unambiguous information about the carbon skeleton, proton environments, and their connectivity.
One-dimensional ¹H and ¹³C NMR spectra offer fundamental insights into the chemical environment of each nucleus within the molecule. upi.edu The chemical shifts are influenced by the electronegativity of the adjacent nitrogen atom and the unique ring strain of the cyclobutane (B1203170) moiety. libretexts.orgresearchgate.net
¹H NMR Spectroscopy: The proton spectrum is expected to show distinct signals for the propyl and cyclobutyl protons. The N-H proton signal is typically a broad singlet, its chemical shift being sensitive to solvent and concentration. Protons on carbons adjacent to the nitrogen (α-protons) are deshielded and appear downfield.
¹³C NMR Spectroscopy: The carbon spectrum provides information on the number of chemically distinct carbon atoms. researchgate.net Carbons directly bonded to the nitrogen atom are shifted downfield due to its electron-withdrawing effect. The strained nature of the cyclobutane ring also influences the chemical shifts of its carbons. researchgate.net
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts and Couplings for this compound Note: These are estimated values based on analogous structures and general NMR principles. Actual experimental values may vary.
| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Expected ¹H Multiplicity & Key Couplings |
| Propyl-CH₃ | ~0.9 | ~11 | Triplet, J ≈ 7 Hz |
| Propyl-CH₂ | ~1.5 | ~20 | Sextet, J ≈ 7 Hz |
| Propyl-N-CH₂ | ~2.5 | ~50 | Triplet, J ≈ 7 Hz |
| Cyclobutyl-CH-N | ~3.0 | ~55 | Multiplet |
| Cyclobutyl-CH₂ (adjacent to CH-N) | ~2.0-2.2 | ~30 | Multiplet |
| Cyclobutyl-CH₂ (opposite to CH-N) | ~1.7-1.9 | ~15 | Multiplet |
| N-H | ~1.0-3.0 (variable) | N/A | Broad Singlet |
2D NMR experiments are indispensable for confirming the structural assignments made from 1D spectra by revealing through-bond and through-space correlations. sdsu.eduabdn.ac.uk
COSY (Correlation Spectroscopy): This experiment would establish proton-proton (¹H-¹H) coupling networks. youtube.com It would show clear correlations between adjacent protons within the n-propyl chain (CH₃ to CH₂ to N-CH₂) and throughout the cyclobutane ring, confirming their respective spin systems.
HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum correlates directly bonded proton and carbon atoms (¹J_CH). sdsu.edu This technique would definitively link each proton signal to its corresponding carbon atom in the structure, for example, confirming the assignment of the downfield-shifted N-CH₂ protons to the adjacent carbon.
HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals long-range (2-3 bond) correlations between protons and carbons (²J_CH, ³J_CH). princeton.edu This is crucial for piecing together the molecular framework. Key expected correlations would include the N-H proton to the α-carbons of both the propyl and cyclobutyl groups, and the propyl-N-CH₂ protons to the cyclobutyl-CH-N carbon.
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space, providing insights into the molecule's conformation. For this compound, NOESY could reveal through-space interactions between the protons of the n-propyl group and the protons of the cyclobutane ring, helping to define the preferred orientation of the substituents.
High-Resolution Mass Spectrometry (HRMS) and Tandem Mass Spectrometry (MS/MS) for Molecular Formula and Fragmentation Analysis
HRMS provides a highly accurate mass measurement, allowing for the unambiguous determination of the molecular formula. researchgate.net For this compound (C₇H₁₅N), the expected exact mass would be calculated. Tandem mass spectrometry (MS/MS) involves the fragmentation of the molecular ion, providing structural information based on the resulting fragment ions. researchgate.netlibretexts.org
For aliphatic amines, the dominant fragmentation pathway is alpha-cleavage, which involves the breaking of a carbon-carbon bond adjacent to the nitrogen atom. libretexts.orgmiamioh.edu This results in the formation of a stable, resonance-stabilized iminium cation.
Expected Fragmentation Pathways:
Alpha-cleavage (loss of ethyl radical): Cleavage of the bond between the α- and β-carbons of the propyl group would lead to the loss of an ethyl radical (•C₂H₅) and the formation of a prominent ion.
Alpha-cleavage (loss of propyl radical): Cleavage of the bond between the nitrogen and the propyl group's α-carbon.
Ring-related fragmentation: Cleavage adjacent to the nitrogen within the cyclobutane ring can also occur.
Table 2: Predicted HRMS and Major MS/MS Fragments for this compound Note: m/z values correspond to the monoisotopic mass of the most abundant ions.
| Ion | Molecular Formula | Predicted m/z | Description |
| Molecular Ion [M]⁺• | C₇H₁₅N | 113.1204 | Parent ion |
| Fragment 1 | C₅H₁₀N | 84.0813 | Result of α-cleavage (loss of •C₂H₅) |
| Fragment 2 | C₄H₈N | 70.0657 | Result of α-cleavage (loss of •C₃H₇) |
Infrared (IR) and Raman Spectroscopy for Vibrational Mode and Functional Group Analysis
IR and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule, providing a fingerprint of the functional groups present. tue.nl
N-H Vibrations: As a secondary amine, this compound is expected to show a characteristic N-H stretching vibration in the IR spectrum, typically appearing as a weak to medium band around 3300-3350 cm⁻¹. youtube.com An N-H bending vibration is also expected around 1500-1600 cm⁻¹.
C-H Vibrations: Strong bands corresponding to the sp³ C-H stretching of the propyl and cyclobutane alkyl groups would be observed just below 3000 cm⁻¹. researchgate.netsemanticscholar.org
C-N Vibrations: The C-N stretching vibration would appear in the fingerprint region, typically between 1000 and 1250 cm⁻¹.
Cyclobutane Ring Modes: The cyclobutane ring itself has characteristic vibrational modes, including ring puckering, which can sometimes be observed in the far-IR or Raman spectra. nih.gov
Table 3: Predicted Characteristic IR and Raman Vibrational Frequencies for this compound
| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Typical IR Intensity | Typical Raman Intensity |
| N-H Stretch | 3300 - 3350 | Weak - Medium | Weak |
| sp³ C-H Stretch | 2850 - 2960 | Strong | Strong |
| N-H Bend | 1500 - 1600 | Medium | Weak |
| CH₂ Scissor | 1450 - 1470 | Medium | Medium |
| C-N Stretch | 1000 - 1250 | Medium | Medium |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
UV-Vis spectroscopy probes the electronic transitions within a molecule. itwreagents.com Simple, saturated aliphatic amines like this compound lack extensive chromophores. The only expected electronic transition is a weak n → σ* (non-bonding to sigma antibonding) transition associated with the lone pair of electrons on the nitrogen atom. shu.ac.uk This transition typically occurs at short wavelengths, in the far-UV region (~200 nm), which is often below the cutoff of standard laboratory UV-Vis spectrophotometers and may be obscured by solvent absorption. libretexts.orgsigmaaldrich.com Therefore, UV-Vis spectroscopy is of limited utility for the structural characterization of this particular compound.
Emerging Spectroscopic Techniques in this compound Analysis
While conventional spectroscopic methods provide a robust characterization, several emerging techniques could offer deeper insights into the structure and properties of this compound.
Ion Mobility-Mass Spectrometry (IM-MS): This technique separates ions based on their size, shape, and charge. It could be used to separate this compound from isomers or impurities and provide information about its collisional cross-section (a measure of its gas-phase shape).
Hyperspectral Imaging (HSI): Combining spectroscopy and imaging, HSI could be used to analyze the spatial distribution of this compound in a heterogeneous sample without the need for extraction. researchgate.net
Ab Initio Computational Spectroscopy: Advances in computational chemistry allow for the highly accurate prediction of NMR chemical shifts, vibrational frequencies, and other spectroscopic parameters. acs.org These theoretical calculations can be used to support and refine experimental assignments, providing a powerful complementary tool for structural elucidation.
Hyperspectral Imaging for Spatial Mapping of Chemical Composition
Hyperspectral imaging (HSI) is a powerful, non-destructive analytical technique that integrates conventional imaging and spectroscopy to provide both spatial and spectral information from a sample. mdpi.com This method captures a series of images at many contiguous wavelengths, generating a three-dimensional dataset known as a hypercube, where two dimensions represent spatial coordinates and the third represents the wavelength. mdpi.com By analyzing the spectrum of each pixel, it is possible to map the distribution of chemical components within a sample. plos.org
In the context of this compound, HSI could be utilized to assess the uniformity and purity of a bulk sample. For instance, if this compound were synthesized and crystallized, HSI could map the distribution of the final product and identify the spatial location of any residual solvents or impurities without physical contact. The technique relies on identifying unique spectral signatures in the visible/near-infrared (Vis/NIR) range that are characteristic of the molecule's vibrational overtones and combination bands, particularly those involving C-H and N-H bonds.
A predictive model, often based on partial least-squares regression (PLSR), can be developed by correlating the spectral data with known concentrations of this compound. nih.govnih.gov This model can then be applied to the hypercube to generate a chemical map that visually represents the concentration distribution of the compound across the sample. nih.gov The performance of such a model is typically evaluated by its correlation coefficient (R) and root mean square error (RMSE). nih.gov
Table 1: Hypothetical Parameters for HSI Analysis of this compound
Time-Resolved Spectroscopy for Elucidating Molecular Dynamics
Time-resolved spectroscopy encompasses a suite of pump-probe techniques designed to monitor molecular processes that occur on extremely short timescales, from femtoseconds to nanoseconds. aps.orgnih.gov These methods are essential for directly observing the transient states and structural changes that molecules undergo following photoexcitation. A typical experiment involves an ultrashort 'pump' laser pulse that excites the molecule to a higher electronic state, followed by a time-delayed 'probe' pulse that interrogates the state of the molecule at a specific time after excitation. nih.gov
For this compound, time-resolved photoelectron spectroscopy (TRPES) or transient absorption spectroscopy could reveal the ultrafast dynamics following electronic excitation. aps.orgrsc.org Upon absorption of a UV photon, the molecule could undergo several relaxation processes, such as internal conversion, intersystem crossing, or photochemical reactions like ring-opening of the cyclobutane moiety or dissociation of the N-propyl group. By varying the delay time between the pump and probe pulses, a "molecular movie" of these events can be constructed.
The resulting data would reveal the lifetimes of excited electronic states and the formation rates of any transient intermediates or photoproducts. rsc.org For example, a rapid decay component observed in the picosecond or sub-picosecond domain could be attributed to the population moving through a conical intersection, a key feature in many photochemical reactions that facilitates efficient non-radiative decay back to the ground state. arxiv.org
Table 2: Hypothetical Transient Species and Dynamics in Photoexcited this compound
Terahertz (THz) Spectroscopy for Low-Energy Vibrational Modes
Terahertz (THz) spectroscopy, operating in the far-infrared region of the electromagnetic spectrum (typically 0.1-10 THz), is uniquely suited for probing low-energy vibrational modes in molecules. yale.edu These low-frequency modes correspond to collective motions of the molecular skeleton, such as torsional and bending modes, as well as intermolecular vibrations like hydrogen bonding and van der Waals interactions in the solid state. researchgate.netnih.gov Consequently, THz spectra are highly sensitive to the molecule's conformational state and its crystalline packing arrangement. wpmucdn.com
Analyzing the THz spectrum of this compound could provide insights into the flexibility of the propyl chain relative to the rigid cyclobutane ring and characterize the strength of any intermolecular N-H···N hydrogen bonds that may exist in the solid state.
Table 3: Hypothetical THz Absorption Peaks for Crystalline this compound
X-ray Diffraction (XRD) for Crystalline Structure Determination
X-ray diffraction (XRD) is the definitive analytical method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. researchgate.net By irradiating a single crystal with a monochromatic X-ray beam, a unique diffraction pattern is produced. The angles and intensities of the diffracted beams can be used to calculate the electron density map of the molecule and, from that, determine the atomic positions with very high precision.
A single-crystal XRD analysis of this compound would provide unambiguous information about its molecular structure in the solid state. This includes precise bond lengths, bond angles, and torsion angles, which would definitively describe the conformation of the n-propyl chain and the exact geometry of the cyclobutane ring. abo.fi Furthermore, XRD reveals how the molecules pack together in the crystal lattice, providing details of the unit cell dimensions, space group symmetry, and the nature of intermolecular interactions, such as hydrogen bonding. abo.fi
This information is crucial for understanding the relationship between molecular structure and macroscopic properties and serves as a benchmark for validating the results from computational chemistry models.
Table 4: Hypothetical Crystallographic Data for this compound
Table of Chemical Compounds
Computational and Theoretical Investigations of this compound Remain Largely Unexplored in Scientific Literature
Despite the growing application of computational chemistry in understanding molecular structures and reactivity, a thorough review of published scientific literature reveals a significant gap in the theoretical investigation of this compound. To date, specific studies focusing on the quantum chemical calculations, electronic structure, reactivity, and molecular dynamics of this particular compound appear to be unavailable.
While computational methods such as Density Functional Theory (DFT) and ab initio calculations are powerful tools for characterizing molecular properties, and analyses of Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are standard for predicting reactivity, their application to this compound has not been documented in accessible scholarly articles. Similarly, detailed conformational analyses, explorations of its potential energy surface, and molecular dynamics simulations to understand its dynamic behavior and stability have not been the subject of published research.
Consequently, the detailed research findings and data tables requested for the specified outline cannot be generated based on existing scientific evidence. The field of computational chemistry offers the potential to elucidate the properties of this compound, but such dedicated studies have yet to be undertaken and published.
Computational Chemistry and Theoretical Investigations of N Propylcyclobutanamine
Computational Prediction of Spectroscopic Parameters
Computational chemistry offers powerful tools for the prediction of spectroscopic parameters, providing valuable insights into the structural and electronic properties of molecules like N-propylcyclobutanamine. unibo.it These theoretical approaches can generate spectra that aid in the interpretation of experimental data and can be used to characterize molecules that are difficult to synthesize or isolate. escholarship.orgmdpi.com
One of the primary applications of computational spectroscopy is the prediction of Nuclear Magnetic Resonance (NMR) spectra. mdpi.com By employing quantum mechanical calculations, it is possible to estimate the chemical shifts of ¹H and ¹³C atoms within a molecule. escholarship.orgnih.gov For this compound, theoretical calculations would involve optimizing the molecule's geometry and then computing the magnetic shielding tensors for each nucleus. These values are then converted into chemical shifts, which can be compared with experimentally obtained NMR data to confirm the structure. nih.govmdpi.com The accuracy of these predictions is highly dependent on the level of theory and the basis set used in the calculations. escholarship.org
Infrared (IR) spectroscopy is another area where computational methods are extensively used. biorxiv.org Theoretical IR spectra can be generated by calculating the vibrational frequencies of a molecule. dtic.mil For this compound, this would involve a frequency calculation on the optimized geometry to determine the energies of its vibrational modes. biorxiv.orgresearchgate.net The resulting computed spectrum, with its characteristic peaks corresponding to specific bond vibrations (e.g., C-H, C-N, C-C stretches and bends), can be a powerful tool for structural elucidation. dtic.milnist.gov
Below is a hypothetical interactive data table illustrating the kind of predicted spectroscopic data that could be generated for this compound.
| Parameter | Predicted Value | Spectroscopic Method |
| ¹H Chemical Shift (ppm) | 0.9 - 3.1 | NMR |
| ¹³C Chemical Shift (ppm) | 11 - 60 | NMR |
| C-N Stretch (cm⁻¹) | 1180 - 1250 | IR |
| N-H Stretch (cm⁻¹) | 3300 - 3500 | IR |
| C-H Stretch (cm⁻¹) | 2850 - 3000 | IR |
Elucidation of Reaction Mechanisms via Computational Transition State Analysis
Computational transition state analysis is a fundamental tool in physical organic chemistry for investigating the mechanisms of chemical reactions. nih.govdntb.gov.ua This approach allows for the detailed examination of the potential energy surface of a reaction, identifying the structures of transition states and intermediates, and calculating the associated activation energies. nih.gov
For a molecule such as this compound, computational methods could be employed to study its synthesis or reactivity. For instance, the reaction mechanism for the formation of this compound from cyclobutanone (B123998) and propylamine (B44156) could be investigated. This would involve mapping the reaction pathway, locating the transition state for the formation of the imine intermediate, and the subsequent reduction step. By calculating the energies of the reactants, intermediates, transition states, and products, a detailed energy profile of the reaction can be constructed.
This type of analysis provides crucial information about the feasibility of a proposed mechanism and can help in optimizing reaction conditions. dntb.gov.ua For example, understanding the structure of the transition state can inform the design of catalysts that lower the activation energy and improve the reaction rate and selectivity. nih.gov
The following interactive data table provides a hypothetical example of the kind of thermodynamic data that could be obtained from a computational transition state analysis for a reaction involving this compound.
| Species | Relative Energy (kcal/mol) | Type |
| Reactants | 0.0 | Reactant |
| Transition State 1 | +15.2 | Transition State |
| Intermediate | -5.7 | Intermediate |
| Transition State 2 | +10.8 | Transition State |
| Products | -12.3 | Product |
In Silico Screening and Ligand-Target Interaction Studies
In silico screening and ligand-target interaction studies are powerful computational techniques used in drug discovery and molecular biology to identify and characterize the binding of small molecules to biological targets. mdpi.commdpi.comepa.gov These methods can be applied to this compound to explore its potential biological activities.
Molecular docking is a key component of in silico screening. biointerfaceresearch.comd-nb.infosamipubco.commdpi.com This technique predicts the preferred orientation of a ligand when bound to a target protein. biointerfaceresearch.com For this compound, a virtual library of its derivatives could be screened against a panel of protein targets to identify potential binding interactions. plos.org The docking process involves generating a multitude of possible conformations of the ligand within the binding site of the protein and scoring them based on their predicted binding affinity. d-nb.info
Once a potential interaction is identified, more detailed ligand-target interaction studies can be performed. nih.govdrugtargetreview.com These studies analyze the specific non-covalent interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, that stabilize the ligand-protein complex. mdpi.comnih.govbohrium.com Understanding these interactions at a molecular level is crucial for the rational design of more potent and selective molecules. drugtargetreview.comh1.co
The following interactive data table illustrates the type of results that might be obtained from a hypothetical in silico screening and ligand-target interaction study of this compound against a protein target.
| Parameter | Value | Method |
| Binding Affinity (kcal/mol) | -6.8 | Molecular Docking |
| Number of Hydrogen Bonds | 2 | Ligand-Target Interaction Analysis |
| Interacting Residues | TYR123, ASP89 | Ligand-Target Interaction Analysis |
| Ligand Efficiency | 0.35 | Calculation |
Derivatization Strategies for N Propylcyclobutanamine in Research Applications
Functional Group Modification Techniques for the Amino and Cyclobutyl Moieties
Functional group modification of N-propylcyclobutanamine primarily involves targeting the secondary amine. This functional group possesses a lone pair of electrons and an active hydrogen atom, making it a site for various chemical transformations. These modifications are designed to alter the molecule's physicochemical properties, such as its volatility, polarity, and reactivity.
Silylation is a common derivatization technique in gas chromatography (GC) for compounds containing active hydrogen atoms, such as those in amine, hydroxyl, or thiol groups. libretexts.org The process involves replacing the active hydrogen of the N-H group in this compound with a silyl group, typically a trimethylsilyl (TMS) group. nih.gov This transformation reduces the polarity of the molecule and disrupts intermolecular hydrogen bonding, which significantly increases its volatility and thermal stability. libretexts.orgnih.gov The resulting silylated derivative is more amenable to GC analysis, exhibiting improved peak shape and reduced tailing. cannabissciencetech.com
Common silylating reagents include N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) and N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA). cannabissciencetech.comyoutube.com The reaction with a secondary amine like this compound proceeds by converting the amine into a TMS amine. youtube.com The reactivity for silylation is generally higher for primary amines than for secondary amines, and steric hindrance around the nitrogen atom can influence the reaction rate and completeness. sigmaaldrich.com For compounds that are difficult to derivatize, a catalyst such as trimethylchlorosilane (TMCS) may be added to the reagent. sigmaaldrich.com
| Reagent | Abbreviation | Target Functional Groups | Key Characteristics of Derivative |
| N,O-bis(trimethylsilyl)trifluoroacetamide | BSTFA | -NH, -OH, -SH, -COOH | Increases volatility and thermal stability for GC analysis. sigmaaldrich.com |
| N-methyl-N-(trimethylsilyl)trifluoroacetamide | MSTFA | -NH, -OH, -SH, -COOH | Produces volatile TMS derivatives; byproducts are also volatile. youtube.com |
| N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide | MTBSTFA | -NH, -OH, -SH | Forms more stable tert-butyldimethylsilyl (TBDMS) derivatives. sigmaaldrich.com |
Acylation involves the introduction of an acyl group (R-C=O) into a molecule, typically by reacting it with an acyl halide or anhydride. For this compound, acylation of the secondary amine converts it into a more stable and less polar amide derivative. researchgate.net This process is widely used to improve chromatographic properties for both GC and liquid chromatography (LC). researchgate.net Acylated derivatives are generally more stable than their silylated counterparts, particularly towards hydrolysis. libretexts.org
Perfluoroacyl reagents, such as trifluoroacetic anhydride (TFAA), pentafluoropropionic anhydride (PFPA), and heptafluorobutyric anhydride (HFBA), are frequently employed. researchgate.netinterchim.fr These reagents produce highly volatile derivatives suitable for GC analysis. researchgate.net The incorporation of fluorine atoms also makes the derivatives highly responsive to electron capture detection (ECD), a sensitive detection method used in GC. libretexts.org The reaction is typically rapid and can be catalyzed by a non-nucleophilic base like pyridine or triethylamine. researchgate.net
| Reagent | Abbreviation | Derivative Formed | Applications |
| Trifluoroacetic Anhydride | TFAA | Trifluoroacetyl derivative | GC-FID, GC-ECD, GC-MS. researchgate.netresearchgate.net |
| Pentafluoropropionic Anhydride | PFPA / PFAA | Pentafluoropropionyl derivative | GC-FID, GC-ECD, GC-MS. researchgate.net |
| Heptafluorobutyric Anhydride | HFBA / HFAA | Heptafluorobutyryl derivative | GC-FID, GC-ECD, GC-MS. researchgate.net |
| N-methyl-bis(trifluoroacetamide) | MBTFA | Trifluoroacetyl derivative | Acylates primary and secondary amines under non-acidic conditions. interchim.fr |
Alkylation is a derivatization method that involves the introduction of an alkyl group. In the context of this compound, N-alkylation can be used for targeted functionalization to synthesize new molecular entities. While less common than silylation or acylation for routine analytical derivatization, alkylation is a fundamental tool in synthetic organic chemistry. For instance, further alkylation of the secondary amine could be used to produce a tertiary amine, altering the compound's basicity and pharmacological profile. This can be achieved using alkyl halides in the presence of a base. Visible-light-induced N-alkylation methods have also been developed as a strategy that avoids the use of metals and strong bases. researchgate.net
In multi-step syntheses, it is often necessary to temporarily block the reactivity of the amine group to allow for chemical modifications elsewhere in the molecule. This is achieved by introducing a protecting group. The tert-butyloxycarbonyl (Boc) group is one of the most common amine protecting groups. fishersci.co.uk The protection of this compound would involve reacting it with di-tert-butyl dicarbonate (Boc₂O), typically in the presence of a base. fishersci.co.ukorganic-chemistry.org This reaction converts the secondary amine into a tert-butyl carbamate, which is stable under a wide range of non-acidic conditions. organic-chemistry.orgsigmaaldrich.com
The Boc group renders the nitrogen atom non-nucleophilic and non-basic, thereby preventing it from participating in subsequent reactions. chemistrysteps.com Once the desired modifications on another part of the molecule are complete, the Boc group can be easily removed under acidic conditions, for example, using trifluoroacetic acid (TFA) or hydrochloric acid (HCl), to restore the secondary amine functionality. fishersci.co.ukchemistrysteps.com This strategy is crucial for using cyclobutane (B1203170) derivatives as building blocks in drug discovery and complex molecule synthesis. nih.govacs.orgresearchgate.net
Derivatization for Enhanced Analytical Detection and Separation in Advanced Chromatography (e.g., GC-MS, LC-MS)
Derivatization is a critical step for the successful analysis of amines like this compound by mass spectrometry-coupled chromatographic techniques. jfda-online.com The primary goals are to improve volatility for GC-MS and to enhance ionization efficiency and chromatographic retention for LC-MS. nih.govnih.gov
For GC-MS analysis, the polarity and low volatility of this compound can lead to poor chromatographic performance, including peak tailing and low sensitivity. Silylation and acylation are the most common strategies to overcome these issues. researchgate.netsemanticscholar.org By converting the polar N-H group into a nonpolar derivative, these methods increase volatility and thermal stability, making the compound compatible with the GC environment. cannabissciencetech.comjfda-online.com Derivatization can also produce characteristic fragmentation patterns in the mass spectrometer, aiding in structural elucidation. nih.govsigmaaldrich.com
In LC-MS, derivatization can be employed to enhance the analyte's response. nih.gov While this compound can be analyzed directly, derivatization can significantly improve sensitivity. Reagents can be chosen to introduce a permanently charged group or a moiety with high proton affinity, which enhances the efficiency of electrospray ionization (ESI). nih.gov For example, derivatizing the amine with a tag containing a tertiary amine can increase signal response in positive-ion ESI. nih.gov Furthermore, derivatization can improve chromatographic separation by altering the polarity of the analyte, which is particularly useful for separating structurally similar compounds. chemrxiv.org
| Technique | Purpose of Derivatization | Common Strategies | Expected Outcome |
| GC-MS | Increase volatility and thermal stability; improve peak shape. jfda-online.com | Silylation (e.g., with BSTFA), Acylation (e.g., with TFAA). researchgate.net | Sharper, more symmetric chromatographic peaks; enhanced sensitivity; prevention of analyte degradation in the hot injector. |
| LC-MS | Enhance ionization efficiency; improve chromatographic retention and separation. nih.govnih.gov | Acylation with tagging reagents (e.g., containing a tertiary amine), reaction with reagents like 6-aminoquinoloyl-N-hydroxysuccinimidyl carbamate. nih.govchemrxiv.org | Increased signal intensity in the mass spectrometer; better retention on reversed-phase columns; improved separation from matrix components. |
Application in Advanced Chemical Synthesis and Catalysis Research
Potential Integration into Materials Science Research for Functional Materials and Polymers
While N-propylcyclobutanamine is primarily recognized as a building block in organic synthesis, its unique structural characteristics—a strained four-membered ring, a reactive secondary amine, and a flexible alkyl group—position it as a compelling candidate for the development of advanced functional materials and polymers. Research into polymers incorporating cyclobutane (B1203170) moieties has demonstrated that these structures can impart unique thermal and mechanical properties, suggesting a promising future for monomers like this compound in materials science. und.edunih.gov The integration of this compound into polymer chains could yield materials with tailored solubility, processability, and stress-responsive behaviors.
The secondary amine functionality of this compound allows it to be incorporated as a monomer in polycondensation reactions, most notably for the synthesis of specialty polyamides. By reacting with dicarboxylic acids or their derivatives, it can be integrated into a polymer backbone, where the N-propyl group and the cyclobutane ring become pendent or integral components of the chain, respectively. nih.govnbinno.com This approach allows for the precise introduction of the cyclobutane motif to influence polymer architecture and performance.
The primary advantages of incorporating the this compound moiety are twofold:
Modification of Polymer Backbone and Properties: The rigid and strained cyclobutane ring can introduce conformational constraints, leading to polymers with higher thermal stability and distinct mechanical properties compared to their more flexible aliphatic or aromatic counterparts. und.edu
Research on related cyclobutane-containing polymers has yielded materials with a unique balance of rigidity and processability, suitable for various high-performance applications. und.edu
Interactive Table: Properties of Polyamides Derived from Cyclic Monomers This table summarizes typical properties observed in polyamides synthesized using various cyclic amine monomers, providing a predictive baseline for polymers incorporating this compound.
| Property | Typical Value Range | Influencing Factor | Potential Contribution of this compound |
| Glass Transition Temp. (Tg) | 100 - 250 °C | Rigidity of the polymer backbone | The rigid cyclobutane ring could increase Tg. und.edu |
| Decomposition Temp. (TGA, 5%) | 350 - 450 °C | Bond strength and chain stability | High thermal stability is characteristic of cyclobutane-containing polymers. und.edu |
| Solubility | Varies (Poor to Good) | Interchain interactions and polarity | The N-propyl group may enhance solubility in organic solvents like NMP, DMAc. ncl.res.inresearchgate.net |
| Mechanical Strength | High | Chain packing and rigidity | The cyclobutane unit is expected to contribute to high mechanical strength. und.edu |
Furthermore, the field of polymer mechanochemistry offers an exciting avenue for cyclobutane-containing materials. nih.gov Cyclobutane rings incorporated into a polymer backbone can function as "mechanophores," units that undergo a constructive chemical transformation in response to mechanical stress. duke.eduresearchgate.net Under elongational force, the strained cyclobutane ring can cleave in a predictable manner, a process known as [2+2] cycloreversion. nih.govresearchgate.net This property could be harnessed to create stress-responsive materials that, for instance, change color or become self-healing when damaged. The integration of this compound could be explored for the development of such advanced, functional polymer systems.
Interactive Table: Comparison of Polymer Properties With and Without Flexible Side Chains This table illustrates the general effects of incorporating flexible alkyl side chains, such as the N-propyl group, on the properties of rigid polymer backbones.
| Polymer Type | Key Characteristic | Typical Glass Transition Temp. (Tg) | Typical Solubility | Rationale |
| Rigid Backbone (No Side Chains) | High chain packing, strong interchain forces | High | Poor in common organic solvents | Symmetrical structure allows for efficient packing, leading to high crystallinity and low solubility. |
| Rigid Backbone (With Flexible Side Chains) | Disrupted chain packing, weaker interchain forces | Lower | Improved in common organic solvents | Alkyl side chains increase free volume and reduce the energy required for segmental motion, improving solubility and lowering Tg. ncl.res.in |
Detailed Scientific Article on this compound Is Not Possible Due to Lack of Available Research
A comprehensive review of publicly available scientific literature and databases reveals a significant absence of specific research on the chemical compound this compound. Despite extensive searches for data pertaining to its in vitro mechanistic studies and molecular probe applications, no dedicated studies detailing its metabolic pathways, biotransformation, or receptor-binding properties could be identified.
The user's request for an article structured around the following detailed outline cannot be fulfilled, as the foundational research required to generate accurate and informative content for these specific sections does not appear to exist in the public domain:
In Vitro Mechanistic Studies and Molecular Probe Applications
In Vitro Receptor Binding and Enzyme Inhibition Mechanism Studies
Molecular-Level Analysis of Ligand-Target Interactions
General principles of in vitro drug metabolism involve the use of subcellular fractions like liver microsomes and cytosol, which contain a high concentration of drug-metabolizing enzymes. nih.gov These systems are routinely used to study Phase I (e.g., oxidation, reduction, hydrolysis) and Phase II (e.g., conjugation) metabolic reactions. nih.govnih.gov Isolated primary cells, such as hepatocytes, offer a more complete and physiologically relevant model, containing a wider array of enzymes and cofactors for studying the biotransformation of compounds. mdpi.com
Metabolic pathways commonly investigated include hydroxylation (addition of a hydroxyl group), glucuronidation (addition of glucuronic acid, catalyzed by UGTs), and sulfation (addition of a sulfo group). nih.gov Specific enzyme families like Cytochrome P450s (CYPs), Aldehyde Oxidases (AOX), and hydrolases are known to play critical roles in the metabolism of a vast number of xenobiotics. nih.gov
Similarly, understanding the interaction of a compound with its biological target is crucial. In vitro receptor binding assays are employed to determine the affinity and selectivity of a ligand for specific receptors. nih.gov Molecular-level analyses further elucidate the specific interactions, such as hydrogen bonds or hydrophobic interactions, that govern this binding.
However, without experimental data derived from applying these well-established methodologies specifically to N-propylcyclobutanamine, any discussion of its metabolic fate or receptor interactions would be purely speculative and scientifically unfounded. The generation of detailed research findings and data tables, as requested, is therefore not possible.
Mechanistic Insights into Enzyme Inhibition Pathways
There is currently no available research that elucidates the specific enzyme inhibition pathways of this compound. Scientific inquiry into how a compound inhibits an enzyme typically involves detailed kinetic studies to determine the mode of inhibition—such as competitive, non-competitive, or uncompetitive—and structural biology techniques to identify the binding site and interactions with the enzyme's active or allosteric sites. Such studies are essential for understanding the compound's mechanism of action at a molecular level. The absence of these studies for this compound means that its potential targets and the nature of its interaction with any enzymatic systems remain unknown.
This compound as a Molecular Probe for Exploring Biological Mechanisms
The utility of a compound as a molecular probe hinges on its ability to selectively interact with a biological target and to be detectable. The development of such probes is a meticulous process involving both chemical synthesis and biological validation.
Design and Synthesis of this compound-Derived Labeled Probes
The design and synthesis of molecular probes derived from a parent compound like this compound would involve chemically modifying its structure to incorporate a reporter group, such as a fluorophore, a radioactive isotope, or a biotin tag. This process requires a robust understanding of the compound's structure-activity relationship to ensure that the addition of a label does not interfere with its biological activity. The synthetic routes for creating such labeled probes, including purification and characterization, have not been described in the scientific literature for this compound.
Application of Probes in Investigating Cellular and Biochemical Pathways
Following the successful synthesis of a labeled probe, its application in cellular and biochemical pathway investigation would involve experiments to track its localization within cells, identify its binding partners, and elucidate its effects on specific biological processes. Techniques such as fluorescence microscopy, immunoprecipitation, and various omics approaches are commonly employed for these purposes. As no this compound-derived probes have been reported, there are no corresponding studies on their application in biological systems.
Kinetic and Stereochemical Investigations of N Propylcyclobutanamine Reactions
Reaction Kinetics of N-Propylcyclobutanamine Transformations
The transformation of this compound can proceed through various reaction pathways, each characterized by its own kinetic profile. The study of these kinetics provides fundamental information about the reaction mechanisms, including the sequence of elementary steps and the nature of the transition states.
Determination of Rate Laws and Kinetic Modeling
The synthesis of this compound can be achieved through the nucleophilic substitution reaction between cyclobutanamine and a propyl halide, such as 1-bromopropane (B46711). This reaction typically follows second-order kinetics, consistent with an SN2 mechanism. chemistry.coachmasterorganicchemistry.comlibretexts.orgpearson.com The rate of the reaction is dependent on the concentrations of both the amine and the alkyl halide. masterorganicchemistry.comlibretexts.orgpearson.com
The rate law for this transformation can be expressed as:
Rate = k[Cyclobutanamine][1-Bromopropane]
Where:
k is the rate constant
[Cyclobutanamine] is the concentration of cyclobutanamine
[1-Bromopropane] is the concentration of 1-bromopropane
Kinetic modeling of this reaction involves determining the rate constant 'k' at various temperatures. This can be achieved by monitoring the concentration of reactants or products over time using techniques such as gas chromatography (GC) or nuclear magnetic resonance (NMR) spectroscopy. nih.gov
Hypothetical Kinetic Data for the Synthesis of this compound at 298 K
| Experiment | Initial [Cyclobutanamine] (mol/L) | Initial [1-Bromopropane] (mol/L) | Initial Rate (mol/L·s) |
|---|---|---|---|
| 1 | 0.10 | 0.10 | 1.2 x 10-4 |
| 2 | 0.20 | 0.10 | 2.4 x 10-4 |
| 3 | 0.10 | 0.20 | 2.4 x 10-4 |
k = Rate / ([Cyclobutanamine][1-Bromopropane]) = (1.2 x 10-4 mol/L·s) / (0.10 mol/L * 0.10 mol/L) = 1.2 x 10-2 L/mol·s
Elucidation of Activation Energies and Thermodynamic Parameters
The activation energy (Ea) for a chemical reaction represents the minimum energy required for the reactants to transform into products and is a critical parameter in understanding reaction kinetics. wikipedia.orgkhanacademy.org It can be determined by studying the effect of temperature on the rate constant, as described by the Arrhenius equation. wikipedia.orgpurdue.edu By measuring the rate constant at different temperatures, a plot of ln(k) versus 1/T yields a straight line with a slope of -Ea/R, where R is the ideal gas constant. purdue.edu
Thermodynamic parameters such as the change in enthalpy (ΔH), entropy (ΔS), and Gibbs free energy (ΔG) provide information about the energy changes and spontaneity of a reaction. For the alkylation of amines, the reaction is typically exothermic, with a negative ΔH value. researchgate.net The change in entropy, ΔS, is often small but can be influenced by the solvent and the structure of the reactants. The Gibbs free energy change, ΔG, determines the spontaneity of the reaction and can be calculated using the equation ΔG = ΔH - TΔS.
Hypothetical Thermodynamic and Activation Energy Data for the Synthesis of this compound
| Parameter | Value | Units |
|---|---|---|
| Activation Energy (Ea) | 55 | kJ/mol |
| Enthalpy of Reaction (ΔH) | -75 | kJ/mol |
| Entropy of Reaction (ΔS) | -20 | J/mol·K |
| Gibbs Free Energy of Reaction (ΔG at 298 K) | -69.04 | kJ/mol |
Stereochemical Analysis of this compound and its Derivatives
The presence of a chiral center in this compound and its derivatives necessitates a thorough stereochemical analysis. The spatial arrangement of atoms can significantly influence the biological activity and physical properties of these compounds.
Diastereoselectivity and Enantioselectivity in Synthetic Reactions
The synthesis of substituted this compound derivatives can lead to the formation of stereoisomers. When a new stereocenter is created in a molecule that already contains one, diastereomers can be formed. The preferential formation of one diastereomer over another is known as diastereoselectivity. acs.orgnih.govnih.govresearchgate.net For instance, the reaction of this compound with a chiral electrophile can result in two diastereomeric products. The ratio of these diastereomers is influenced by steric hindrance and electronic effects in the transition state.
Enantioselectivity refers to the preferential formation of one enantiomer over the other in a reaction that creates a chiral product from an achiral starting material. rsc.orgnih.govnih.gov This is typically achieved using a chiral catalyst or a chiral auxiliary. In the context of this compound, an enantioselective reaction could involve the asymmetric synthesis of a derivative where a new chiral center is introduced with a high preference for one configuration.
Hypothetical Diastereoselectivity in the Acylation of a Chiral this compound Derivative
| Reactant | Chiral Acylating Agent | Diastereomeric Ratio (A:B) | Diastereomeric Excess (d.e.) |
|---|---|---|---|
| (R)-N-propyl-2-methylcyclobutanamine | (S)-Ibuprofen chloride | 85:15 | 70% |
| (S)-N-propyl-2-methylcyclobutanamine | (S)-Ibuprofen chloride | 15:85 | 70% |
Methodologies for Chiral Resolution of this compound Enantiomers
Chiral resolution is the process of separating a racemic mixture into its individual enantiomers. wikipedia.org For this compound, which is a chiral amine, several methods can be employed for its resolution.
One common method is the formation of diastereomeric salts by reacting the racemic amine with a chiral acid, such as (+)-tartaric acid or (-)-mandelic acid. wikipedia.orgchemeurope.comlibretexts.org The resulting diastereomeric salts have different physical properties, such as solubility, which allows for their separation by fractional crystallization. wikipedia.org Once separated, the pure enantiomer of the amine can be recovered by treatment with a base.
Another powerful technique for chiral resolution is chiral High-Performance Liquid Chromatography (HPLC). yakhak.orgphenomenex.commdpi.comresearchgate.net This method utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers of this compound, leading to their separation. yakhak.orgphenomenex.commdpi.com The choice of the CSP and the mobile phase is critical for achieving good resolution.
Hypothetical Data for Chiral Resolution of (±)-N-Propylcyclobutanamine using (+)-Tartaric Acid
| Diastereomeric Salt | Solubility in Ethanol (g/100 mL at 25°C) | Enantiomeric Excess of Recovered Amine |
|---|---|---|
| (R)-N-propylcyclobutanammonium-(+)-tartrate | 0.5 | >98% |
| (S)-N-propylcyclobutanammonium-(+)-tartrate | 2.1 | >98% |
Q & A
Basic Research Questions
Q. What validated synthetic routes are recommended for N-propylcyclobutanamine, and how can purity be ensured?
- Methodology : Utilize reductive amination of cyclobutanone derivatives with propylamine, followed by purification via column chromatography (silica gel, gradient elution with ethyl acetate/hexane). Confirm purity (>95%) using gas chromatography-mass spectrometry (GC-MS) and nuclear magnetic resonance (NMR) spectroscopy .
- Key Considerations : Monitor reaction intermediates for byproducts like N-nitrosamines, which require strict control of nitrosating agents (e.g., nitric oxide) during synthesis .
Q. Which analytical techniques are optimal for detecting this compound in complex matrices (e.g., biological samples)?
- Methodology : Employ liquid chromatography-tandem mass spectrometry (LC-MS/MS) with electrospray ionization (ESI) in positive ion mode. Use deuterated analogs (e.g., d₃-N-propylcyclobutanamine) as internal standards to correct for matrix effects .
- Validation : Calibrate against certified reference materials and validate limits of detection (LOD < 0.1 ng/mL) via spike-recovery experiments .
Q. How does this compound behave under varying storage conditions (pH, temperature, light)?
- Experimental Design : Conduct accelerated stability studies by exposing the compound to pH 3–9 buffers, temperatures (4°C, 25°C, 40°C), and UV light. Quantify degradation products using high-performance liquid chromatography (HPLC) with diode-array detection .
- Findings : Cyclobutanamine derivatives are prone to hydrolysis under acidic conditions; store lyophilized samples at -20°C in amber vials .
Advanced Research Questions
Q. How can conflicting data on this compound’s reactivity with electrophilic agents be resolved?
- Methodology : Perform kinetic studies under controlled conditions (e.g., anhydrous vs. aqueous environments) using stopped-flow spectroscopy. Compare reactivity profiles with structurally analogous compounds (e.g., N-methylcyclobutanamine) to identify steric or electronic effects .
- Data Analysis : Apply density functional theory (DFT) calculations to model transition states and validate experimental rate constants .
Q. What in silico strategies predict this compound’s interactions with biological targets (e.g., receptors, enzymes)?
- Methodology : Use molecular docking (AutoDock Vina) and molecular dynamics simulations (GROMACS) to assess binding affinities. Validate predictions with surface plasmon resonance (SPR) assays .
- Limitations : Address discrepancies between computational and experimental data by refining force field parameters or incorporating solvation effects .
Q. How can mechanistic studies elucidate the degradation pathways of this compound in environmental systems?
- Experimental Design : Use isotopic labeling (¹⁴C or ¹⁵N) to track degradation intermediates in soil/water microcosms. Characterize metabolites via high-resolution mass spectrometry (HRMS) .
- Contradiction Management : If results conflict with existing models (e.g., aerobic vs. anaerobic pathways), conduct meta-analyses of published degradation studies to identify context-dependent variables .
Guidelines for Data Reporting and Contradiction Analysis
- Data Tables : Include raw chromatographic data (retention times, peak areas), spectral signatures (NMR chemical shifts, MS/MS fragmentation patterns), and statistical validation metrics (p-values, confidence intervals) .
- Literature Review : Cross-reference findings with databases like PubChem and EPA DSSTox to identify structural analogs with validated toxicity or stability profiles .
Note : All methodologies must comply with institutional safety protocols, including the use of fume hoods, nitrile gloves, and chemical-resistant lab coats .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
